molecular formula C11H9BrClNO B598898 3-Bromo-4-chloro-6-ethoxyquinoline CAS No. 1204810-86-5

3-Bromo-4-chloro-6-ethoxyquinoline

Cat. No. B598898
M. Wt: 286.553
InChI Key: HKIOCHWWMNQDEC-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Nucleophilic Substitution Reactions : Sanders et al. (2010) investigated the reactions of isoquinolines with bromo and ethoxy substituents, noting that except for one specific isoquinoline, these compounds undergo nucleophilic substitution reactions. This process is critical for modifying the chemical structure for further applications (Sanders, Dijk, & Hertog, 2010).

  • Knorr Synthesis Application : Wlodarczyk et al. (2011) explored the Knorr synthesis involving bromo-chloro-quinoline compounds as part of research on infectious diseases, demonstrating the compound's utility as a starting material for further chemical synthesis (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).

  • DFT Study and Synthesis of Quinoline Derivatives : Zhou et al. (2022) conducted a study on benzyl-bromo-chloroquinoline and benzyl-bromo-methoxyquinoline compounds, detailing their synthesis, crystal structure, and DFT analysis. This research underscores the importance of these compounds in synthesizing aryl quinoline compounds with potential applications in various fields (Zhou et al., 2022).

Applications in Drug Development

  • Anti-TB Drug Synthesis : A study by Sun Tie-min (2009) outlined the synthesis of a quinoline derivative as part of developing new anti-TB drugs, showcasing the compound's role in medicinal chemistry (Sun Tie-min, 2009).

  • Biological Activity and Molecular Interactions : Bai et al. (2012) focused on the synthesis and biological activity of a bromo-methoxyquinolin-yl derivative, highlighting its potential in antimicrobial applications. The study includes detailed structural analysis and biological testing, which points to the broader relevance of these compounds in drug discovery (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, & Sun, Tie-min, 2012).

Safety And Hazards

The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-4-chloro-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOCHWWMNQDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671166
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-6-ethoxyquinoline

CAS RN

1204810-86-5
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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